酪酸カルシウム

概要

説明

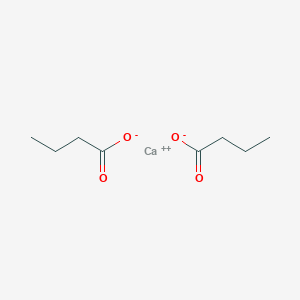

Calcium butyrate is a calcium salt of butyric acid, a short-chain fatty acid. It is commonly used in the food and pharmaceutical industries due to its beneficial properties. Butyric acid is naturally produced in the human gut by microbial fermentation of dietary fibers and plays a crucial role in maintaining gut health. Calcium butyrate is often used as a dietary supplement to promote gut health and improve metabolic functions.

科学的研究の応用

Anti-Inflammatory Properties

Calcium butyrate has been extensively studied for its anti-inflammatory effects, particularly in the context of inflammatory bowel diseases (IBD). A significant study demonstrated that calcium butyrate, when applied directly to the mucosa of the rat colon, effectively ameliorated colonic inflammation. In a model of chemically-induced colitis using dinitrobenzene sulfonic acid, calcium butyrate reduced colon edema by 22.7% and mucosal damage by 48% (P < 0.05) . This suggests a potential therapeutic role for calcium butyrate in treating inflammatory conditions of the colon.

Table 1: Anti-Inflammatory Effects of Calcium Butyrate

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Dinitrobenzene sulfonic acid-induced colitis | Reduced colon edema by 22.7% (P < 0.05) |

| In Vivo | Azoxymethane-induced aberrant crypt foci | Decreased aberrant crypt foci by 22.7% (P < 0.05) |

| In Vitro | HT29, SW620, HCT116 cell lines | Induced dose-dependent antiproliferative effects (P = 0.046 to P = 0.002) |

Antitumor Activity

In addition to its anti-inflammatory properties, calcium butyrate has shown promise as an antitumor agent. The same study that investigated its anti-inflammatory effects also reported significant antiproliferative activity against various intestinal tumor cell lines (HT29, SW620, HCT116). The reduction in thymidine uptake indicated a decrease in cell proliferation, suggesting that calcium butyrate may have potential as an adjunct therapy in colorectal cancer treatment .

Case Study: Ulcerative Colitis Treatment

A notable case study highlighted the use of calcium butyrate in a patient with treatment-resistant ulcerative colitis. The patient began oral supplementation with calcium magnesium butyrate at a dose of 1.2 g per day alongside standard treatment. Within days, there was a marked reduction in bowel movement frequency and urgency, with stabilization at two to three movements per day after several weeks . This case underscores the potential for calcium butyrate to enhance therapeutic outcomes in chronic gastrointestinal conditions.

Regulation of Mineral Absorption

Recent research has identified calcium butyrate as a novel regulator of intestinal magnesium absorption. It was found to inhibit magnesium uptake through the transient receptor potential melastatin channels (TRPM6/7), suggesting that butyrate plays a critical role in mineral homeostasis within the gut . This mechanism highlights another dimension of how calcium butyrate can influence gut health beyond its anti-inflammatory and antitumor effects.

Table 2: Effects on Mineral Absorption

| Mechanism | Effect on Magnesium Uptake |

|---|---|

| Inhibition via TRPM6/7 channels | Reduced magnesium absorption |

Conclusion and Future Directions

The applications of calcium butyrate are diverse and promising, particularly in the realms of gastrointestinal health and cancer therapy. Its anti-inflammatory effects make it a candidate for treating IBDs like ulcerative colitis, while its antiproliferative properties suggest potential use in colorectal cancer management. Further clinical investigations are necessary to confirm these findings and explore optimal dosing regimens.

Ongoing research should also focus on understanding the mechanisms underlying calcium butyrate's effects on mineral absorption and its broader implications for gut microbiota interactions and overall health.

作用機序

Target of Action

Calcium butyrate primarily targets the gut microbiota and intestinal epithelial cells (IECs). It interacts with G-protein-coupled receptors (GPRCs) and histone deacetylases (HDACs) in these cells . The compound also affects tight junctions, which are crucial for maintaining the integrity of the gut barrier .

Mode of Action

Calcium butyrate interacts with its targets to modulate various biological processes. It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis . Additionally, through its inhibitory action on HDAC deacetylation, it reduces STAT1 transcription phosphorylation .

Biochemical Pathways

Calcium butyrate affects several biochemical pathways. It plays a significant role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . It also contributes to the regulation of histone deacetylase (HDAC), which is crucial for gene expression .

Pharmacokinetics

It is known that butyrate cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . More research is needed to fully understand the ADME properties of calcium butyrate .

Result of Action

The action of calcium butyrate results in a wide range of effects. It exhibits anti-inflammatory, anti-obesity, metabolic regulation, and antioxidant effects . Furthermore, it has been shown to have important intestinal and immuno-modulatory functions .

Action Environment

The action of calcium butyrate is influenced by various environmental factors. The diversity and complexity of the gut microbiota, which is influenced by the host’s genetic background, diet, and environment, can affect the production and function of butyrate . Moreover, butyrate’s action can be influenced by the nutrient-rich environment provided by the gut .

生化学分析

Biochemical Properties

Calcium butyrate interacts with various enzymes, proteins, and other biomolecules. It is known to regulate the immune system through its agonistic action on G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, or GPR109A . It also serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting histone deacetylase (HDAC), up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

Cellular Effects

Calcium butyrate has profound effects on various types of cells and cellular processes. It promotes human growth hormone (hGH) synthesis and improves basal and growth hormone-releasing hormone (GHRH)-induced hGH-secretion . By acting through GPR41 and 43, calcium butyrate enhances intracellular free cytosolic Ca2+ . It also exerts anti-inflammatory effects on TNF-α induced human umbilical vein endothelial cells (HUVECs) by decreasing adhesion molecules and reducing pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of calcium butyrate’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist for GPCRs, leading to anti-inflammatory effects through these receptors’ signaling pathways . Calcium butyrate also inhibits HDAC, which results in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of calcium butyrate change over time in laboratory settings. It has been shown to reduce Salmonella colonization in cecal content over time . The long-term effects of calcium butyrate on cellular function have been observed in in vitro or in vivo studies, demonstrating its stability and degradation patterns .

Dosage Effects in Animal Models

The effects of calcium butyrate vary with different dosages in animal models. For instance, in dairy calves, supplementation with sodium butyrate (600 mg/kg) improved sleep quality and quality of life

Metabolic Pathways

Calcium butyrate is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It interacts with enzymes such as butyryl-CoA:acetate CoA transferase, which is responsible for the final step of butyrate synthesis from butyryl-CoA .

Transport and Distribution

Calcium butyrate is transported and distributed within cells and tissues. The transport of butyrate is electroneutral through SMCT2 (Na+), resulting in the transport of one Na+ for each butyrate anion absorbed .

Subcellular Localization

It is known that butyrate can influence the architecture of the gastrointestinal tract wall, stimulating proliferation, differentiation, and maturation, and reducing apoptosis in the cells . The specific compartments or organelles to which calcium butyrate is directed remain to be fully elucidated.

準備方法

Synthetic Routes and Reaction Conditions: Calcium butyrate can be synthesized by reacting butyric acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The chemical equation for the reaction is:

2CH3CH2CH2COOH+Ca(OH)2→(CH3CH2CH2COO)2Ca+2H2O

Industrial Production Methods: In industrial settings, calcium butyrate is produced by neutralizing butyric acid with calcium carbonate or calcium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and drying processes.

化学反応の分析

Types of Reactions: Calcium butyrate undergoes various chemical reactions, including:

Oxidation: Calcium butyrate can be oxidized to produce butyric acid and other by-products.

Reduction: It can be reduced to form butanol.

Substitution: Calcium butyrate can participate in substitution reactions where the butyrate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium chloride can be used in substitution reactions.

Major Products Formed:

Oxidation: Butyric acid, carbon dioxide, and water.

Reduction: Butanol and calcium hydroxide.

Substitution: Calcium chloride and the substituted butyrate compound.

類似化合物との比較

- Sodium butyrate

- Potassium butyrate

- Butyric acid

特性

CAS番号 |

5743-36-2 |

|---|---|

分子式 |

C4H8CaO2 |

分子量 |

128.18 g/mol |

IUPAC名 |

calcium;butanoate |

InChI |

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

InChIキー |

DJSFSIDKBHNBFT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2] |

正規SMILES |

CCCC(=O)O.[Ca] |

Key on ui other cas no. |

5743-36-2 |

ピクトグラム |

Irritant |

同義語 |

Butanoic Acid, Calcium Salt; Butyric Acid, Calcium Salt; Greencab 70 Coated; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。